molecular formula C9H5FN2S B1289591 2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile CAS No. 221061-09-2

2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile

Cat. No. B1289591
CAS RN: 221061-09-2
M. Wt: 192.21 g/mol
InChI Key: YFCBPFNUJGLSOW-UHFFFAOYSA-N
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Description

2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile is a compound that belongs to the family of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of the amino and nitrile groups on the ring structure suggests that this compound could serve as a versatile intermediate for the synthesis of various pharmaceutical and biologically active molecules.

Synthesis Analysis

The synthesis of related 2-aminothiophene derivatives has been reported using different methods. For instance, a Gewald synthesis technique was employed to synthesize 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which involved the reaction of 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder . Another synthesis approach for 2-aminothiophene derivatives is the one-pot procedure using potassium carbonate as a heterogeneous solid base catalyst, which offers advantages such as simple purification and high yields . Additionally, palladium-catalyzed carbon-sulfur bond formation using Na2S2O3 as the sulfur source has been developed for the direct synthesis of various 2-aminobenzo[b]thiophenes .

Molecular Structure Analysis

The molecular structures of the synthesized thiophene derivatives are typically confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . These techniques provide detailed information about the molecular framework and the substitution pattern on the thiophene ring.

Chemical Reactions Analysis

Thiophene derivatives, including those similar to 2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile, can undergo various chemical reactions. For example, they can react with 1,3-disubstituted pyrazole-4-carboxaldehyde to form novel Schiff bases . They can also participate in multi-step reactions to yield dihydrobenzo[b]thiophene derivatives . Furthermore, reactions with different organic reagents can lead to the formation of a wide range of thiophene-based compounds with potential antiarrhythmic and serotonin antagonist activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminothiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as the nitrile group can affect the compound's reactivity and interaction with other molecules. The antimicrobial activity of some Schiff base derivatives synthesized from related compounds has been evaluated, with certain derivatives showing excellent activity . The pharmacological activities of various thiophene derivatives have also been reported, indicating their potential as therapeutic agents .

Mechanism of Action

While the specific mechanism of action for 2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile is not mentioned, similar compounds such as 2‐Amino‐4,5,6,7‐tetrahydrobenzo [b]thiophenes have been found to activate NRF2 via a non‐electrophilic mechanism . They inhibit LPS Ec ‐stimulated inflammation in macrophages .

Safety and Hazards

The safety information available indicates that 2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile is an irritant . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Future Directions

While specific future directions for 2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile are not mentioned, thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

2-amino-6-fluoro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2S/c10-5-1-2-6-7(4-11)9(12)13-8(6)3-5/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCBPFNUJGLSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593617
Record name 2-Amino-6-fluoro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

221061-09-2
Record name 2-Amino-6-fluoro-1-benzothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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